3-methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline 3-methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
Brand Name: Vulcanchem
CAS No.: 119122-01-9
VCID: VC0053111
InChI: InChI=1S/C17H23NO2/c1-3-20-16(19)17-10-11-18(2)12-14(17)9-8-13-6-4-5-7-15(13)17/h4-7,14H,3,8-12H2,1-2H3/t14-,17+/m1/s1
SMILES: CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

3-methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline

CAS No.: 119122-01-9

Main Products

VCID: VC0053111

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

3-methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline - 119122-01-9

CAS No. 119122-01-9
Product Name 3-methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name ethyl (4aS,10bS)-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-10b-carboxylate
Standard InChI InChI=1S/C17H23NO2/c1-3-20-16(19)17-10-11-18(2)12-14(17)9-8-13-6-4-5-7-15(13)17/h4-7,14H,3,8-12H2,1-2H3/t14-,17+/m1/s1
Standard InChIKey AYAYHFUDSSAHOG-PBHICJAKSA-N
Isomeric SMILES CCOC(=O)[C@@]12CCN(C[C@H]1CCC3=CC=CC=C23)C
SMILES CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C
Canonical SMILES CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C
Synonyms 3-methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
MCOI
PubChem Compound 195295
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator